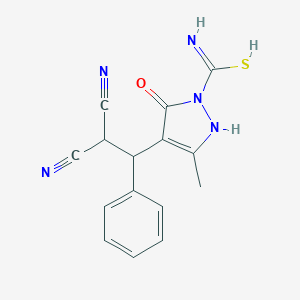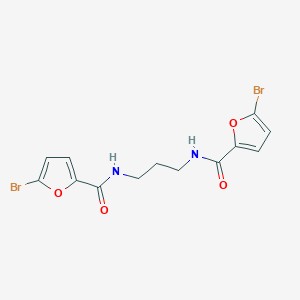![molecular formula C32H30N4O4 B323810 N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide](/img/structure/B323810.png)
N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a hexanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The anilinocarbonyl groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Applications De Recherche Scientifique
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and coatings with specific properties
Mécanisme D'action
The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide include other anilinocarbonyl derivatives and hexanediamide-based compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
N,N’-bis[2-(anilinocarbonyl)phenyl]hexanediamide is unique due to its specific combination of anilinocarbonyl groups and hexanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C32H30N4O4 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38) |
Clé InChI |
OHAHSIFPJOBYMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323730.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)



![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B323751.png)

